molecular formula C18H19BrN2O3S B4990547 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B4990547
M. Wt: 423.3 g/mol
InChI Key: ZGGAVDUIQQCVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as DMPEA-Thiazol, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel has been found to have a range of biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel, including the development of more selective and potent analogs, the exploration of its potential therapeutic effects for various diseases and conditions, and the investigation of its mechanism of action at the molecular level. Further research on this compound may lead to the development of new treatments for a range of disorders and conditions.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with thiourea to form a thiosemicarbazide intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde and ammonium acetate to form the final product, 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel hydrobromide.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromidel has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been found to have potential therapeutic effects for various diseases and conditions, including depression, anxiety, and hypertension.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S.BrH/c1-21-14-7-5-13(6-8-14)19-18-20-15(11-24-18)12-4-9-16(22-2)17(10-12)23-3;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGAVDUIQQCVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

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